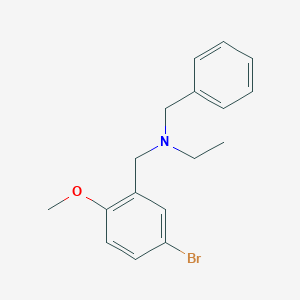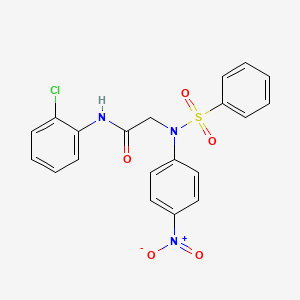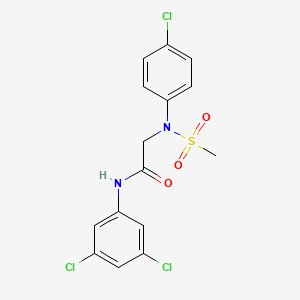![molecular formula C15H18N2O2S B5232083 1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol](/img/structure/B5232083.png)
1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol, also known as PD98059, is a synthetic compound that has been widely used in scientific research. It is a potent and selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway, which is involved in many physiological processes, including cell growth, differentiation, and apoptosis.
Mécanisme D'action
1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol works by binding to the ATP-binding site of the MAPK kinase (MEK) 1/2, which is upstream of ERK1/2 in the MAPK pathway. This prevents the phosphorylation and activation of ERK1/2, leading to the inhibition of downstream signaling events. 1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol is a competitive inhibitor of MEK1/2, meaning that it competes with ATP for binding to the kinase.
Biochemical and Physiological Effects:
1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol has been shown to have a variety of biochemical and physiological effects, depending on the cell type and context. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit inflammation in immune cells, and protect neurons from oxidative stress and excitotoxicity. 1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol has also been shown to modulate the expression of various genes involved in cellular processes such as proliferation, differentiation, and survival.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol has several advantages for lab experiments. It is a highly specific inhibitor of the MAPK pathway, which allows researchers to study the role of this pathway in various cellular processes without interference from other signaling pathways. It is also relatively easy to use and has a low toxicity profile. However, 1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol also has some limitations. It has a short half-life in vivo, which limits its use in animal studies. It also has limited solubility in aqueous solutions, which can make it difficult to use in some experimental setups.
Orientations Futures
There are several future directions for research involving 1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol. One area of interest is the development of more potent and selective inhibitors of the MAPK pathway. Another area is the study of the role of the MAPK pathway in various diseases, including cancer, inflammation, and neurodegenerative diseases. Additionally, 1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol could be used in combination with other inhibitors or chemotherapeutic agents to enhance their efficacy. Finally, the use of 1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol in targeted drug delivery systems could be explored to improve its pharmacokinetic properties and increase its therapeutic potential.
Conclusion:
In conclusion, 1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol is a synthetic compound that has been widely used in scientific research to study the role of the MAPK pathway in various cellular processes. It is a potent and selective inhibitor of the pathway and has several advantages and limitations for lab experiments. 1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol has a variety of biochemical and physiological effects and has several future directions for research.
Méthodes De Synthèse
1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol can be synthesized using a multi-step process involving the reaction of 4,6-dimethyl-2-thiopyrimidine with 3-chloro-1-phenoxy-2-propanol, followed by oxidation with hydrogen peroxide and purification using chromatography. The final product is a white crystalline powder with a molecular weight of 267.8 g/mol.
Applications De Recherche Scientifique
1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol has been extensively used in scientific research to study the role of the MAPK pathway in various cellular processes. It has been shown to inhibit the activation of extracellular signal-regulated kinase (ERK) 1/2, which is a downstream target of the MAPK pathway. 1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol has been used to study the role of the MAPK pathway in cancer, inflammation, and neurodegenerative diseases, among others.
Propriétés
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)sulfanyl-3-phenoxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-11-8-12(2)17-15(16-11)20-10-13(18)9-19-14-6-4-3-5-7-14/h3-8,13,18H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFITZTSJWXOTFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(COC2=CC=CC=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5352695 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-amino-2-oxoethyl)thio]-N-(4-butylphenyl)acetamide](/img/structure/B5232007.png)
![N-(1-{1-[(1-ethyl-1H-indol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5232010.png)

![2-(1H-benzimidazol-1-ylmethyl)-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5232030.png)
![N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dichlorobenzyl)glycinamide](/img/structure/B5232051.png)


![1-(5-chloro-2-pyridinyl)-4-{[5-methyl-2-(5-methyl-2-furyl)-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5232068.png)

![2-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B5232088.png)
![N-[3-(mesityloxy)propyl]-1-butanamine](/img/structure/B5232093.png)
![4-chloro-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5232095.png)
